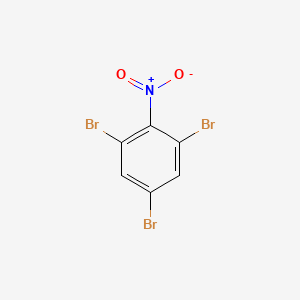

2,4,6-Tribromonitrobenzene

Description

Contextualization of 2,4,6-Tribromonitrobenzene within the Field of Halogenated Nitroaromatic Chemistry

This compound is a polyhalogenated nitroaromatic compound, a class of molecules that holds significant importance as intermediates in the synthesis of a wide array of industrial chemicals, including dyes, polymers, and pesticides. mdpi.com The chemistry of these compounds is dictated by the interplay of the electronic and steric effects of their substituents. The benzene (B151609) ring is substituted with three bromine atoms and a single nitro group. Both substituent types are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

A defining characteristic of this compound is the steric hindrance imposed by the two bulky bromine atoms positioned ortho to the nitro group. This steric crowding forces the nitro group to twist out of the plane of the benzene ring. royalholloway.ac.uk This structural feature significantly reduces the mesomeric (resonance) effect of the nitro group, altering the compound's electronic properties and reactivity compared to less sterically hindered isomers. royalholloway.ac.uk The selective hydrogenation of halogenated nitroaromatics is a key industrial reaction to produce haloanilines, and research in this area focuses on overcoming the challenge of hydrodehalogenation, an undesired side reaction. ccspublishing.org.cnnih.govresearchgate.net

Historical Development of Research on this compound

While the precise date of its first synthesis is not prominently documented, research involving this compound and its derivatives extends back to the foundational period of modern organic chemistry. Its primary derivative, 2,4,6-tribromoaniline (B120722), is a well-established compound, and its synthesis via the reduction of this compound has been a known transformation for many decades. orgsyn.org

Early structural investigations provided significant insight into the nature of sterically hindered aromatic compounds. Seminal work on the electric dipole moments of polyhalogenated nitrobenzenes, including this compound, was crucial in demonstrating the structural impact of ortho-substituents. royalholloway.ac.uk These studies concluded that the steric repulsion between the two ortho-bromine atoms and the nitro group forces the plane of the nitro group to be nearly perpendicular to the plane of the benzene ring. royalholloway.ac.uk This finding confirmed that the powerful resonance effect of the nitro group was almost completely suppressed in this molecule, a key concept in physical organic chemistry. royalholloway.ac.uk The use of its derivatives, such as in the synthesis of the highly thermostable explosive 2,4,6-triamino-1,3,5-trinitrobenzene (TATB) from the related compound tribromotrinitrobenzene, dates back to 1888, indicating that the chemistry of polybromo-nitro-substituted benzenes was an active area of research in the late 19th century. researchgate.netscielo.br

Significance of this compound as a Key Intermediate in Complex Organic Synthesis

The utility of this compound lies in its role as a versatile precursor for a variety of more complex molecules. Its functional groups offer multiple pathways for chemical transformation.

Synthesis of 2,4,6-Tribromoaniline: The most common application is its reduction to 2,4,6-tribromoaniline. wikipedia.org This can be achieved through various methods, including catalytic hydrogenation over palladium-on-carbon (Pd/C) or using reducing agents like tin and hydrochloric acid. 2,4,6-Tribromoaniline is itself a valuable intermediate, notably in the production of flame retardants. lookchem.com

Formation of Polyfunctional Biphenyls: The compound has been explored as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to create highly substituted biphenyls. vanderbilt.edu These structures are of interest as intermediates for materials like liquid crystals. However, studies have shown that the reaction can be challenging, with steric hindrance around the coupling sites sometimes leading to low yields of the desired isomer and favoring the formation of byproducts. vanderbilt.edu

Precursor to other Aromatics: It serves as a starting material for producing other tribromo-substituted benzene derivatives. For instance, its reduction to 2,4,6-tribromoaniline followed by a Sandmeyer-type reaction can yield compounds like 2,4,6-tribromobenzonitrile (B15535004) or, via deamination, 1,3,5-tribromobenzene (B165230). orgsyn.orgchemsrc.com

Overview of Current Research Trends and Unexplored Areas for this compound

Contemporary research related to this compound and similar halogenated nitroaromatics is focused on several key areas:

Advanced Catalysis: A major trend is the development of highly selective catalysts for the hydrogenation of halogenated nitroaromatics. ccspublishing.org.cnresearchgate.net The goal is to achieve near-quantitative conversion of the nitro group to an amine while completely suppressing the cleavage of the carbon-halogen bonds. Strategies include modifying catalyst surfaces with specific ligands or using novel reactor designs like micropacked beds for continuous flow processing. nih.govresearchgate.net

Materials Science: The bromine atoms in derivatives of this compound make them candidates for flame-retardant materials. Furthermore, the broader field of polyhalogenated polynitro-aromatic compounds is being investigated for the creation of new energetic materials and cocrystals. researchgate.neturi.edu While this compound itself is not a high-energy material, it serves as a potential building block for more complex, energy-dense structures where the bromine atoms can modulate properties like density and stability.

Synthetic Methodology: There is ongoing interest in using polyfunctionalized aromatics like this compound to build complex molecular architectures. An unexplored area is the development of more robust and regioselective cross-coupling methods that can overcome the steric hindrance inherent in the molecule, which would unlock its potential for synthesizing a wider range of novel compounds for pharmaceutical or materials applications. vanderbilt.edu Further investigation into its reactivity in other modern synthetic transformations could reveal new applications for this classic chemical intermediate.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3463-40-9 |

| Molecular Formula | C₆H₂Br₃NO₂ |

| Molecular Weight | 359.80 g/mol |

| Appearance | Solid (form may vary) |

| Melting Point | Data not consistently reported; related compounds like 1,3,5-tribromobenzene melt at 122–124°C. |

| Solubility | Expected to be soluble in common organic solvents like chloroform, benzene, and ether; insoluble in water. lookchem.com |

Table 2: Spectroscopic Data Summary for this compound

Detailed spectral data can be found in comprehensive databases such as the NIST Chemistry WebBook and SciFinder. utexas.edu The expected spectroscopic features are summarized below.

| Technique | Expected Features |

| ¹H NMR | A single peak (singlet) in the aromatic region (typically δ 7-9 ppm), corresponding to the two equivalent protons at the C3 and C5 positions. |

| ¹³C NMR | Four distinct signals are expected, corresponding to the four unique carbon environments: C-NO₂, C-Br, C-H, and the carbon at C1. |

| Infrared (IR) | Characteristic absorption bands for the nitro group (N-O asymmetric and symmetric stretching, ~1530-1560 cm⁻¹ and ~1345-1360 cm⁻¹), C-N stretching (~850 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing three bromine atoms (due to the presence of ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight. |

Structure

3D Structure

Properties

CAS No. |

3463-40-9 |

|---|---|

Molecular Formula |

C6H2Br3NO2 |

Molecular Weight |

359.80 g/mol |

IUPAC Name |

1,3,5-tribromo-2-nitrobenzene |

InChI |

InChI=1S/C6H2Br3NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H |

InChI Key |

PVRGPKACTCJCBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)[N+](=O)[O-])Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2,4,6 Tribromonitrobenzene

Classical Preparative Routes to 2,4,6-Tribromonitrobenzene

Traditional syntheses of this compound rely on well-established electrophilic aromatic substitution reactions. The success of these routes hinges on the correct sequencing of bromination and nitration steps, dictated by the directing effects of the functional groups involved.

Multi-Step Synthesis from Substituted Benzene (B151609) Precursors

A common and illustrative classical route to heavily substituted benzenes involves a multi-step sequence starting from a simple precursor like benzene. This approach often utilizes a highly activating group to facilitate substitution, which is later converted to the desired functionality. The synthesis of 2,4,6-Tribromoaniline (B120722) is a key intermediate pathway that highlights this strategy.

Nitration of Benzene: Benzene is first nitrated to form nitrobenzene (B124822) using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. quora.com

Reduction to Aniline (B41778): The nitrobenzene is then reduced to aniline. A common method for this reduction is the use of a metal, such as tin, in the presence of hydrochloric acid. quora.com Aniline now serves as a key substituted benzene precursor.

Tribromination of Aniline: Aniline is treated with an excess of bromine water or molecular bromine in a solvent like acetic acid. youtube.comyoutube.com The amino group (-NH₂) is a powerful activating and ortho-, para-directing group, leading to the rapid substitution of bromine atoms at the 2, 4, and 6 positions to yield a precipitate of 2,4,6-Tribromoaniline. quora.comyoutube.com

Conversion to this compound: The final step involves replacing the amino group of 2,4,6-Tribromoaniline with a nitro group. This is typically achieved through a Sandmeyer-type reaction. The process involves diazotization of the amino group using sodium nitrite (B80452) and a strong acid (e.g., sulfuric acid) to form a diazonium salt, which is then treated with a reagent like sodium nitrite in the presence of a copper catalyst to introduce the nitro group.

Table 1: Multi-Step Synthesis Sequence via Aniline Intermediate

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | Benzene | Conc. HNO₃, Conc. H₂SO₄ | Nitrobenzene | Introduction of a deactivating, meta-directing group. |

| 2 | Nitrobenzene | Sn, HCl | Aniline | Conversion to a strongly activating, ortho-, para-directing group. |

| 3 | Aniline | Br₂ (excess) in H₂O or CH₃COOH | 2,4,6-Tribromoaniline | Facile and regioselective introduction of three bromine atoms. |

Direct Halogenation and Nitration Protocols for Aromatic Systems

An alternative approach involves the direct, sequential halogenation and nitration of a simpler aromatic system. The order of these electrophilic aromatic substitution reactions is critical to achieving the desired 2,4,6-substitution pattern due to the directing effects of the substituents.

Path A (Nitration followed by Bromination): If benzene is first nitrated to nitrobenzene, the strongly deactivating and meta-directing nitro group (-NO₂) would direct any subsequent bromination to the meta-position (position 3). youtube.comlibretexts.org This would primarily yield 3-bromonitrobenzene, not the desired 2,4,6-isomer. Therefore, this pathway is not a viable route.

Path B (Bromination followed by Nitration): A more effective strategy is to first perform a polybromination of benzene to form 1,3,5-Tribromobenzene (B165230). orgsyn.org While bromine is a deactivating group, it is an ortho-, para-director. Friedel-Crafts bromination of benzene can lead to 1,3,5-Tribromobenzene. This symmetrical precursor can then be nitrated. The three bromine atoms deactivate the ring but will direct the incoming electrophile (the nitronium ion, NO₂⁺) to one of the equivalent positions (2, 4, or 6). youtube.com This direct nitration of 1,3,5-Tribromobenzene yields the target product, this compound.

Table 2: Comparison of Direct Synthesis Protocols

| Path | Step 1 | Intermediate | Step 2 | Final Product | Viability |

|---|---|---|---|---|---|

| A | Nitration of Benzene | Nitrobenzene | Bromination | 3-Bromonitrobenzene | Not Viable |

Advanced and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. These approaches, guided by the principles of green chemistry, aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Green Chemistry Principles in Synthesis Optimization

Green chemistry principles encourage the redesign of chemical processes to minimize their environmental impact. Key metrics include atom economy, which measures the efficiency of incorporating reactant atoms into the final product, and the reduction of waste streams. wikipedia.orgjocpr.com

A significant advancement towards greener synthesis involves replacing stoichiometric reagents with catalytic systems and minimizing solvent use. An innovative approach for preparing related compounds like 2,4,6-tribromoaniline, which can be a precursor, involves an electrochemical method. google.com

This method utilizes a diaphragm-free electrolytic cell with benzene as the raw material, a bromine salt (e.g., sodium bromide) as the bromine source, and a nitric acid solution as the electrolyte. google.com The process is enhanced by a micro-mesoporous composite molecular sieve catalyst (HY/HMS) and an organic solvent. google.com In this one-pot synthesis, benzene is first nitrated to nitrobenzene under the influence of the catalyst. Subsequently, the nitrobenzene is reduced at the cathode to aniline, while bromide ions are oxidized at the anode to elemental bromine. The in-situ generated aniline and bromine then react via electrophilic substitution to form 2,4,6-tribromoaniline. google.com This method avoids the use of bulk strong acids for nitration and hazardous liquid bromine, representing a significant improvement in process safety and sustainability. google.com

Table 3: Conditions for Catalytic Electrochemical Synthesis

| Component | Description/Material | Function |

|---|---|---|

| Reaction Vessel | Diaphragm-free electrolytic cell | Contains the reaction mixture and electrodes. |

| Starting Material | Benzene | The ultimate source of the aromatic ring. |

| Bromine Source | Sodium Bromide (NaBr) | Provides bromide ions for in-situ bromine generation. |

| Electrolyte | Nitric Acid (aqueous solution) | Serves as the nitrating agent and charge carrier. |

| Catalyst | Micro-mesoporous composite molecular sieve HY/HMS | Facilitates the initial nitration of benzene. |

Atom economy is a core concept in green chemistry that evaluates how many atoms of the reactants are incorporated into the desired product. wikipedia.org An ideal reaction would have a 100% atom economy, where all reactant atoms are found in the final product.

Classical electrophilic aromatic substitution reactions, such as nitration and bromination, are inherently less atom-economical because they produce stoichiometric byproducts.

Nitration: C₆H₆ + HNO₃ → C₆H₅NO₂ + H₂O

Bromination: C₆H₆ + Br₂ → C₆H₅Br + HBr

In contrast, the advanced electrochemical strategy offers substantial improvements. The patented method for producing 2,4,6-tribromoaniline from benzene reports a bromine atom utilization rate approaching 100%. google.com By generating the reactive bromine species in situ from a bromide salt at the anode, the process avoids the handling of hazardous liquid bromine and minimizes the formation of bromide-containing waste. This catalytic, one-pot approach represents a significant step towards a more sustainable and atom-economical production pathway, aligning with the core tenets of green chemistry. google.com

Microwave-Assisted and Photochemical Synthesis Techniques

Modern synthetic chemistry continually seeks greener, faster, and more efficient methods for producing complex molecules. Microwave-assisted organic synthesis (MAOS) and photochemical methods represent two such innovative approaches that could be strategically applied to the synthesis of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. ajgreenchem.comajchem-a.com Unlike conventional heating which relies on conduction and convection, microwave irradiation heats the reaction mixture directly and uniformly through dielectric heating. nih.gov This process involves the interaction of the microwave field with polar molecules or ions in the reaction mixture, leading to rapid and efficient heating that can dramatically reduce reaction times from hours to minutes and improve product yields. researchgate.netijnrd.org

For the synthesis of this compound, which would likely involve the nitration of 1,3,5-tribromobenzene, microwave assistance could overcome the challenge of nitrating a highly deactivated aromatic ring. The three bromine atoms strongly withdraw electron density, making electrophilic aromatic substitution difficult under standard conditions. The rapid, high-energy input from microwave irradiation could provide the necessary activation energy to drive the reaction to completion efficiently. sciencemadness.org

Research on other aromatic nitrations demonstrates the potential of this technique. For instance, the microwave-assisted nitration of phenols using reagents like calcium nitrate (B79036) in acetic acid has been shown to be complete in as little as one minute with high yields, while avoiding the use of corrosive concentrated acids. orientjchem.orgresearchgate.netgordon.edu This suggests that a similar "green" approach could be developed for this compound, enhancing both the speed and the environmental profile of the synthesis.

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reactants | Phenol (B47542), Nitric Acid, Sulfuric Acid | Phenol, Calcium Nitrate, Acetic Acid | orientjchem.org |

| Reaction Time | Several hours | ~1 minute | orientjchem.org |

| Yield | Moderate | High (~89%) | orientjchem.org |

| Environmental Profile | Uses corrosive, hazardous acids | Avoids strong, corrosive acids; greener | orientjchem.orggordon.edu |

Photochemical Synthesis

Photochemical reactions utilize light energy to induce chemical transformations, often enabling unique reaction pathways that are inaccessible through thermal methods. nih.gov The application of photochemistry to the synthesis of this compound could potentially proceed via photonitration. This process typically involves the photolysis of nitrating agents like nitrate or nitrite ions in solution, which generates reactive nitrogen species such as nitrogen dioxide radicals (•NO2). mdpi.com

These reactive species can then attack the aromatic ring. Studies on the photonitration of benzene have shown that irradiation of nitrite/nitrous acid can lead to the formation of nitrobenzene. nih.gov An interesting aspect of this method is that it can sometimes proceed effectively even in the presence of radical scavengers, which might otherwise inhibit such reactions. nih.gov

However, applying this technique to a complex, solid substrate like 1,3,5-tribromobenzene presents challenges. The regioselectivity on a pre-substituted ring would need to be carefully controlled, and the efficiency of light penetration into a heterogeneous reaction mixture could be a limiting factor. While direct photochemical synthesis of this compound is speculative, the field of photochemistry is advancing rapidly, and future developments in reactor technology and photocatalysis may render it a viable approach. nih.govnih.gov

Continuous Flow Chemistry Applications in Reaction Scale-Up

Nitration reactions are notoriously exothermic and can pose significant safety risks, particularly during scale-up in traditional batch reactors. microflutech.comvapourtec.com The accumulation of heat can lead to thermal runaway, resulting in over-nitration, decomposition of the product, and potentially explosive events. Continuous flow chemistry offers a transformative solution to these challenges by performing reactions in small-volume, high-surface-area microreactors or tubular reactors. beilstein-journals.orgresearchgate.net

The key advantages of continuous flow for the synthesis of this compound include:

Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat dissipation, enabling precise temperature control and preventing the formation of dangerous hot spots. wiley.com This is critical for managing the exothermicity of nitration.

Enhanced Safety: The small internal volume of the reactor means that only a tiny amount of material is reacting at any given moment. researchgate.net This minimizes the risk associated with handling potentially hazardous reagents and intermediates, effectively eliminating the possibility of a large-scale thermal runaway. vapourtec.comacs.org

Precise Control over Reaction Parameters: Flow systems allow for exact control over stoichiometry, residence time, and temperature. By adjusting the flow rates of the reactant streams, conditions can be finely tuned to maximize the yield of the desired mononitro product and minimize the formation of impurities. vapourtec.com

Seamless Scale-Up: Scaling up production in a flow system is typically achieved by either running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). wiley.com This avoids the complex and often unpredictable challenges of scaling up batch reactors.

The nitration of various aromatic compounds has been successfully demonstrated and scaled using continuous flow technology. rsc.org For example, processes for the mononitration of toluene (B28343) and chlorobenzene (B131634) have been developed that show high yields and selectivities with significantly improved safety profiles compared to batch methods. vapourtec.comrsc.org These established protocols provide a strong foundation for developing a safe, efficient, and scalable continuous flow process for the synthesis of this compound.

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Safety | High risk of thermal runaway due to poor heat transfer | Excellent heat transfer minimizes risk; small reaction volume contains hazards | vapourtec.comwiley.com |

| Temperature Control | Difficult to maintain uniform temperature; hot spots are common | Precise and uniform temperature control | vapourtec.com |

| Selectivity | Lower selectivity; risk of over-reaction and side products | High selectivity due to precise control of stoichiometry and residence time | rsc.org |

| Scalability | Difficult and requires re-optimization; safety risks increase with scale | Straightforward by extending run time or numbering-up reactors | wiley.com |

| Process Footprint | Large reactors required for large scale | Compact, smaller footprint | unimi.it |

Advanced Spectroscopic and Structural Elucidation of 2,4,6 Tribromonitrobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2,4,6-tribromonitrobenzene. Due to the molecule's symmetry, with a plane of symmetry passing through the C-NO2 and C-H bonds at positions 1 and 4, respectively, a simplified NMR spectrum is anticipated.

Given the substitution pattern, the two aromatic protons are chemically equivalent, as are the pairs of bromine-substituted and the nitro-substituted carbons. The electron-withdrawing nature of the nitro group and the halogens significantly influences the chemical shifts of the aromatic protons and carbons, generally shifting them to a lower field (higher ppm).

For comparison, the ¹H NMR spectrum of the related compound 2,4,6-trichloronitrobenzene (B101851) shows a singlet for the two aromatic protons at 7.464 ppm in CDCl₃. chemicalbook.com It is expected that the protons of this compound would resonate at a similar or slightly different chemical shift due to the differing electronegativity and steric effects of bromine compared to chlorine.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| H-3, H-5 | ~7.5 - 8.5 | Singlet | Deshielded by the inductive effects of adjacent bromine and nitro groups. Chemical equivalence due to molecular symmetry. |

| C-1 | ~145 - 150 | - | Carbon bearing the nitro group, significantly deshielded. |

| C-2, C-6 | ~120 - 125 | - | Carbons bonded to bromine. |

| C-3, C-5 | ~130 - 135 | - | Carbons bonded to hydrogen. |

| C-4 | ~125 - 130 | - | Carbon para to the nitro group. |

Note: These are predicted values based on known substituent effects and data from analogous compounds.

Multi-Dimensional NMR Techniques for Detailed Structural Assignment

While the ¹H NMR spectrum of this compound is expected to be simple, multi-dimensional NMR techniques such as COSY, HSQC, and HMBC would be crucial for unambiguous assignment, especially in more complex derivatives or for impurity identification.

COSY (Correlation Spectroscopy): In a hypothetical derivative of this compound with additional, non-equivalent protons, COSY would reveal scalar couplings between vicinal protons, helping to establish the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This technique would definitively correlate the aromatic proton signal to its directly attached carbon atom (C-3 and C-5), confirming the assignments made in the ¹³C NMR spectrum.

Solid-State NMR Investigations for Polymorphism and Crystalline Forms

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of crystalline materials, making it a powerful tool for studying potential polymorphism in this compound. rsc.org Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment of each nucleus in the crystal lattice.

Crystallographic data for this compound indicates a monoclinic crystal system with the space group C 1 2/c 1. nih.gov In the solid state, molecules that are chemically equivalent in solution may become magnetically inequivalent due to different orientations within the crystal lattice. This can lead to the splitting of NMR signals, providing a sensitive probe for the crystallographic unit cell.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. Any variations in the ssNMR spectra, such as changes in chemical shifts or the appearance of new peaks, would indicate the presence of different polymorphic forms or solvates.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint of this compound based on its characteristic vibrational modes.

In-depth Analysis of Vibrational Modes and Functional Group Interactions

The vibrational spectrum of this compound is dominated by contributions from the benzene (B151609) ring, the nitro group, and the carbon-bromine bonds.

Nitro Group Vibrations: The nitro (NO₂) group is characterized by strong absorptions corresponding to its symmetric and asymmetric stretching modes. For nitroaromatic compounds, the asymmetric stretch typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretch is found between 1335 and 1370 cm⁻¹. niscpr.res.in These bands are often intense in both IR and Raman spectra.

Aromatic C-H and C-C Vibrations: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-C stretching vibrations of the benzene ring typically appear in the 1400-1600 cm⁻¹ region.

Carbon-Bromine Vibrations: The C-Br stretching modes are expected at lower frequencies, typically in the range of 500-650 cm⁻¹, due to the heavy mass of the bromine atom.

Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong | Medium-Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Medium-Strong |

| NO₂ Symmetric Stretch | 1335 - 1370 | Strong | Strong |

| Aromatic C-H In-plane Bend | 1000 - 1300 | Medium | Medium |

| Aromatic C-H Out-of-plane Bend | 700 - 900 | Strong | Weak |

| C-Br Stretch | 500 - 650 | Strong | Strong |

Note: These are characteristic ranges and actual values may vary.

Spectroscopic Signatures of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

In the solid state, intermolecular interactions can influence the vibrational frequencies. While this compound does not have traditional hydrogen bond donors, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. In a crystal lattice, weak C-H···O interactions between the aromatic protons of one molecule and the nitro group of a neighboring molecule are possible. Such interactions would likely cause a slight red-shift (a shift to lower wavenumbers) and broadening of the involved C-H stretching and bending modes in the FT-IR spectrum.

Furthermore, halogen bonding (Br···O or Br···Br) is another potential non-covalent interaction that could influence the crystal packing and, consequently, the vibrational spectra, particularly affecting the low-frequency C-Br modes.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry provides an exact mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula of this compound. The presence of three bromine atoms results in a characteristic isotopic pattern in the mass spectrum due to the natural abundances of ⁷⁹Br and ⁸¹Br isotopes.

Isotopic Pattern for the Molecular Ion of this compound [M]

| Ion | m/z (approx.) | Relative Abundance |

| [C₆H₂⁷⁹Br₃NO₂]⁺ | 356 | ~25% |

| [C₆H₂⁷⁹Br₂⁸¹BrNO₂]⁺ | 358 | ~75% |

| [C₆H₂⁷⁹Br⁸¹Br₂NO₂]⁺ | 360 | ~75% |

| [C₆H₂⁸¹Br₃NO₂]⁺ | 362 | ~25% |

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions would be produced. Expected fragmentation pathways for this compound would likely involve:

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds, leading to the formation of a tribromobenzene cation.

Loss of NO: Followed by the loss of a carbonyl group.

Loss of a Bromine Atom: Cleavage of a C-Br bond to form a dibromonitrobenzene cation.

The precise masses of these fragment ions, as determined by HRMS, would further confirm the structure of the parent molecule and provide a detailed fragmentation map that is useful for identification purposes.

Accurate Mass Determination and Elemental Composition Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a compound. For this compound, HRMS provides an experimentally determined mass with high accuracy, which can be compared to the theoretical exact mass calculated from the isotopic masses of its constituent atoms.

The molecular formula for this compound is established as C₆H₂Br₃NO₂. The exact mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), is 358.76152 Da. nih.gov The presence of three bromine atoms results in a characteristic isotopic pattern in the mass spectrum, arising from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This distinctive pattern serves as a definitive confirmation of the number of bromine atoms in the molecule.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₂Br₃NO₂ | nih.gov |

| Molecular Weight (Average) | 359.80 g/mol | nih.gov |

| Exact Mass | 358.76152 Da | nih.gov |

| Monoisotopic Mass | 356.76357 Da | nih.gov |

Fragmentation Pathway Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of the this compound molecular ion. The fragmentation patterns of nitroaromatic compounds are well-documented and typically involve characteristic losses of the nitro group constituents. nih.govresearchgate.net The analysis of these fragments provides conclusive evidence for the compound's structure.

Upon ionization, typically through electron ionization (EI), the this compound molecule forms a molecular ion radical (M⁺•). The fragmentation of this ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions and neutral losses. Common fragmentation pathways for nitroaromatic compounds include the loss of a nitro radical (•NO₂) and the subsequent or direct loss of nitric oxide (NO). nih.govacs.org The presence of bromine atoms also introduces pathways involving the loss of a bromine radical (•Br) or hydrogen bromide (HBr).

Key fragmentation steps observed or predicted for this compound include:

Loss of •NO₂: The molecular ion loses a nitro radical (mass 46 Da) to form the [C₆H₂Br₃]⁺ ion. This is often a primary fragmentation step for nitroaromatic compounds. researchgate.net

Loss of •NO: The molecular ion can lose a nitric oxide radical (mass 30 Da), leading to the [C₆H₂Br₃O]⁺• ion. This rearrangement and fragmentation process is also a known pathway for nitroarenes. nih.gov

Loss of •Br: Cleavage of a carbon-bromine bond results in the loss of a bromine radical (mass 79/81 Da), yielding the [C₆H₂Br₂NO₂]⁺ ion.

Sequential Losses: Further fragmentation can occur from these primary ions, such as the loss of CO from the [C₆H₂Br₃O]⁺• ion or successive losses of bromine atoms.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) |

|---|---|---|---|

| [C₆H₂Br₃NO₂]⁺• (357/359/361/363) | •NO₂ | [C₆H₂Br₃]⁺ | 311/313/315/317 |

| [C₆H₂Br₃NO₂]⁺• (357/359/361/363) | •NO | [C₆H₂Br₃O]⁺• | 327/329/331/333 |

| [C₆H₂Br₃NO₂]⁺• (357/359/361/363) | •Br | [C₆H₂Br₂NO₂]⁺ | 278/280/282 |

| [C₆H₂Br₃]⁺ (311/313/315/317) | •Br | [C₆H₂Br₂]⁺• | 232/234/236 |

X-ray Crystallography and Single-Crystal Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms. Crystallographic data for this compound is available through the Crystallography Open Database (COD). nih.gov

The compound crystallizes in the monoclinic space group C 1 2/c 1. nih.gov The unit cell parameters derived from diffraction studies provide the fundamental dimensions of the repeating unit within the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a (Å) | 8.6125 |

| b (Å) | 12.458 |

| c (Å) | 9.2153 |

| α (°) | 90 |

| β (°) | 112.05 |

| γ (°) | 90 |

| Z (Formula units per cell) | 4 |

Analysis of Crystal Packing, Supramolecular Assemblies, and Intermolecular Interactions

The arrangement of molecules within the crystal lattice is governed by a complex interplay of intermolecular forces. In the case of this compound, halogen bonding is expected to be a significant directional interaction influencing the crystal packing. nih.govrsc.org Halogen bonds can form between the electrophilic region of a bromine atom and a nucleophilic region on an adjacent molecule, such as the oxygen atoms of the nitro group (Br···O interactions). nih.gov

Additionally, other non-covalent interactions contribute to the formation of the supramolecular assembly:

Halogen-Halogen Interactions: Close contacts between bromine atoms on neighboring molecules (Br···Br interactions) can also play a role in stabilizing the crystal structure. rsc.org

van der Waals Forces: These non-specific, weaker interactions are present throughout the crystal and contribute to the bulk of the crystal's cohesive energy. ias.ac.in

Electron Density Distribution Analysis within the Crystal Lattice

The electron density distribution within the crystal lattice provides insight into the nature of the chemical bonds and intermolecular interactions. The distribution in this compound is significantly polarized due to the presence of highly electronegative atoms.

The three bromine atoms and the nitro group act as strong electron-withdrawing groups, pulling electron density from the aromatic ring. This results in an electron-deficient (electrophilic) character for the benzene ring. Conversely, the oxygen atoms of the nitro group and, to a lesser extent, the bromine atoms, possess regions of high electron density (nucleophilic character) associated with their lone pairs. This anisotropic distribution of electron density is the fundamental origin of the directional intermolecular forces, particularly the halogen bonds (Br···O), that guide the formation of the supramolecular structure in the solid state. rsc.orgresearchgate.net Analysis of the electron density map derived from high-resolution X-ray diffraction data would allow for the quantitative characterization of these electrostatic features.

Reactivity and Reaction Mechanisms of 2,4,6 Tribromonitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for 2,4,6-tribromonitrobenzene. Unlike electrophilic substitutions common to many benzene (B151609) derivatives, SNAr involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. The reaction is highly dependent on the electronic properties of the substituents on the ring.

The SNAr reactions of this compound proceed through a well-established two-step addition-elimination mechanism. libretexts.orglibretexts.org The initial and rate-determining step involves the attack of a nucleophile on one of the carbon atoms bearing a bromine atom. libretexts.org This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. The ability of the nitro group to stabilize this negative charge through resonance is a key factor that facilitates the reaction. In the second, faster step, the leaving group (a bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

Regioselectivity in the SNAr reactions of this compound is governed by the activating effect of the nitro group. Nucleophilic aromatic substitution is strongly favored when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate. libretexts.org

In the structure of this compound, the nitro group is at the C1 position. This places the bromine atoms at C2 and C6 in ortho positions and the bromine atom at C4 in the para position. Consequently, all three bromine atoms are activated towards nucleophilic displacement. The specific site of substitution can be influenced by the nature of the incoming nucleophile and the reaction conditions, although the ortho and para positions are all electronically primed for reaction. Computational models predict regioselectivity by assessing the relative stability of the potential Meisenheimer intermediates for attack at each position.

Stereoselectivity is not a relevant concept in these transformations, as the aromatic ring and the resulting Meisenheimer complex are planar, and the reaction does not create any chiral centers.

The rate of nucleophilic aromatic substitution is profoundly influenced by the number and strength of electron-withdrawing groups on the aromatic ring. These groups activate the ring towards nucleophilic attack by reducing its electron density and stabilizing the anionic Meisenheimer intermediate. libretexts.org

The single nitro group in this compound provides significant activation. Its reactivity in SNAr is substantially higher than that of bromobenzene, which is largely unreactive under similar conditions. When compared to other nitro-substituted haloarenes, a clear trend emerges: the more electron-withdrawing groups present, the faster the reaction. For instance, 2,4,6-trinitrochlorobenzene reacts readily at room temperature, while p-chloronitrobenzene requires elevated temperatures for a similar reaction to proceed. libretexts.org this compound's reactivity is thus enhanced by its nitro substituent, fitting into a predictable hierarchy of reactivity based on the degree of electronic activation.

| Compound | Number of Activating NO₂ Groups | Relative Reactivity |

|---|---|---|

| Bromobenzene | 0 | Very Low |

| p-Nitrobromobenzene | 1 | Moderate |

| 2,4-Dinitrobromobenzene | 2 | High |

| 2,4,6-Trinitrobromobenzene | 3 | Very High |

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, providing a synthetic route to the corresponding aniline (B41778) derivative. The choice of reducing agent is critical to ensure the selective transformation of the nitro group without affecting the bromine substituents.

The primary product from the reduction of this compound is 2,4,6-tribromoaniline (B120722). This transformation is a key step in the synthesis of various other compounds, as the resulting amino group can be further modified. The reduction specifically targets the nitrogen-oxygen bonds of the nitro group, converting it to an amino (-NH₂) group while leaving the carbon-bromine bonds intact. This chemo-selectivity is a crucial requirement for the successful synthesis of 2,4,6-tribromoaniline from its nitro precursor.

Several methodologies can be employed to reduce the nitro group in this compound, each with distinct advantages regarding selectivity and reaction conditions.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst. While highly effective for nitro group reduction, common catalysts like palladium on carbon (Pd/C) can also catalyze the hydrodehalogenation (removal of bromine), leading to undesired byproducts. commonorganicchemistry.com To avoid this, catalysts such as Raney Nickel may be used, which are less prone to cleaving aryl-halide bonds. commonorganicchemistry.com

Chemo-selective Metal/Acid Reductions: A more common and highly chemo-selective approach is the use of a metal in an acidic medium. Reagents such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are standard for reducing aromatic nitro compounds without affecting aryl halides. youtube.com Similarly, zinc (Zn) in acetic acid or ammonium chloride provides a mild and effective method for this transformation. commonorganicchemistry.comscispace.com These methods are often preferred in laboratory and industrial settings due to their reliability, selectivity, and operational simplicity.

| Method | Reagents | Selectivity Notes |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Highly efficient but may cause dehalogenation (removal of Br). |

| Catalytic Hydrogenation | H₂, Raney Nickel | Reduces nitro group with a lower risk of dehalogenation compared to Pd/C. commonorganicchemistry.comyoutube.com |

| Metal/Acid Reduction | Fe / HCl | Excellent chemo-selectivity; does not reduce aryl halides. youtube.com |

| Metal/Acid Reduction | Sn / HCl | Classic and reliable method with high chemo-selectivity. scispace.com |

| Metal/Salt Reduction | Zn / NH₄Cl | Mild conditions with good selectivity for the nitro group. scispace.com |

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of three bromine atoms on the this compound ring offers multiple sites for such transformations, although the strong electron-withdrawing effect of the nitro group and steric hindrance can influence the reactivity.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While specific studies on this compound are not extensively documented in readily available literature, the principles of these reactions can be applied to predict its reactivity.

The Suzuki coupling , which pairs an organohalide with an organoboron compound, is a versatile method for forming C-C bonds. For this compound, a sequential coupling could potentially be achieved, allowing for the stepwise replacement of the bromine atoms. The reactivity of the bromine atoms would likely be influenced by their position relative to the nitro group, with the para-bromine potentially being the most reactive due to electronic effects. A study on the closely related 2,4,6-tribromoaniline demonstrated successful Suzuki-Miyaura cross-coupling with various aryl boronic acids using a Pd(OAc)₂ catalyst in an aqueous DMF solution, suggesting that similar transformations are feasible for this compound researchgate.net.

The Sonogashira coupling reaction joins aryl halides with terminal alkynes to form arylalkynes. This reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst wikipedia.orgsemanticscholar.orglibretexts.orgjk-sci.com. The electronic nature of the aryl halide is a key factor, with electron-withdrawing groups generally enhancing the rate of oxidative addition to the palladium center. Therefore, the nitro group in this compound would be expected to activate the C-Br bonds towards this reaction.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene beilstein-journals.orgnih.gov. The mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. The presence of the electron-withdrawing nitro group in this compound should facilitate the initial oxidative addition step.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine libretexts.orgwikipedia.orgacsgcipr.orgyoutube.comorganic-chemistry.org. This reaction is highly versatile and tolerates a wide range of functional groups. The electron-deficient nature of the this compound ring would likely make it a suitable substrate for this transformation, allowing for the introduction of various amino functionalities. The choice of phosphine ligand is often crucial for the success of these reactions, especially with sterically hindered substrates youtube.com.

A summary of expected palladium-catalyzed cross-coupling reactions with this compound is presented in the table below.

| Reaction Name | Coupling Partner | Expected Product | Catalyst System (Typical) |

| Suzuki Coupling | Arylboronic acid | Arylated nitrobenzene (B124822) | Pd(OAc)₂, K₂CO₃ |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted nitrobenzene | Pd(PPh₃)₂Cl₂, CuI, Base |

| Heck Reaction | Alkene | Alkenyl-substituted nitrobenzene | Pd(OAc)₂, PPh₃, Base |

| Buchwald-Hartwig Amination | Amine | Amino-substituted nitrobenzene | Pd₂(dba)₃, Phosphine Ligand, Base |

Nickel-Catalyzed and Copper-Mediated Coupling Reactions

Nickel and copper catalysts offer alternative and often more cost-effective methods for cross-coupling reactions.

Nickel-catalyzed couplings have emerged as powerful alternatives to palladium-catalyzed reactions, often exhibiting different reactivity and selectivity. Nickel catalysts can be particularly effective in coupling reactions involving aryl chlorides and in promoting challenging C-C and C-heteroatom bond formations rsc.org. While specific examples with this compound are scarce, nickel catalysis could potentially be employed for its arylation or alkenylation nih.govresearchgate.net.

Copper-mediated coupling reactions , such as the Ullmann condensation, have a long history in organic synthesis for the formation of C-N and C-O bonds. Modern advancements have led to milder reaction conditions and catalytic versions of these reactions. Copper catalysis is particularly relevant for the coupling of nitroarenes with aryl boronic acids to form diarylamines, where the copper catalyst can facilitate both the deoxygenation of the nitro group and the subsequent C-N bond formation nih.govresearchgate.net. This suggests that this compound could potentially undergo copper-catalyzed amination or etherification reactions.

Photochemical and Electrochemical Reactivity

The presence of both chromophoric (nitro group) and redox-active (nitro and bromo groups) functionalities makes this compound susceptible to photochemical and electrochemical transformations.

Photoinduced Electron Transfer and Radical Pathways

Upon absorption of light, the nitroaromatic system of this compound can be excited to a higher electronic state. This excited state can then participate in photoinduced electron transfer (PET) processes, acting as either an electron acceptor or donor depending on the reaction partner. The highly electron-deficient nature of the ring suggests it would readily act as an electron acceptor.

Studies on the phototransformation of the related compound 2,4,6-tribromophenol have shown that UV irradiation in aqueous solution leads to hydrodebromination as a main pathway, suggesting the formation of radical intermediates nih.gov. Similarly, the photolysis of other brominated flame retardants has been shown to proceed via sequential debromination, indicating the cleavage of C-Br bonds upon irradiation nih.gov. It is plausible that this compound would undergo similar photochemical debromination through radical pathways.

Electrochemical Reduction and Oxidation Mechanisms

The electrochemical behavior of this compound is characterized by the reduction of the nitro group and the potential for both reduction and oxidation of the C-Br bonds.

Electrochemical Reduction: The nitro group is a well-known electroactive functional group that undergoes stepwise reduction. In aprotic media, the reduction of nitroaromatics typically proceeds via a one-electron transfer to form a radical anion, which can be followed by further reduction steps. In protic media, the reduction is a more complex multi-electron, multi-proton process that can lead to the formation of nitroso, hydroxylamino, and ultimately amino groups.

Studies on the electrochemical reduction of 2,4,6-trinitrotoluene (TNT) have shown distinct reduction peaks corresponding to the sequential reduction of the nitro groups rsc.orgresearchgate.netelsevierpure.com. The reduction potentials are influenced by the electronic environment of the nitro groups. For this compound, a similar stepwise reduction of the nitro group would be expected. The C-Br bonds can also be electrochemically reduced, typically at more negative potentials than the nitro group, leading to debromination.

The expected initial reduction steps for this compound are summarized below:

| Step | Reaction | Approximate Potential (vs. reference) |

| 1 | Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻• | Less negative |

| 2 | [Ar-NO₂]⁻• + e⁻ + 2H⁺ → Ar-NO + H₂O | More negative |

| 3 | Ar-Br + 2e⁻ + H⁺ → Ar-H + Br⁻ | Most negative |

Electrochemical Oxidation: The electrochemical oxidation of this compound is expected to be more difficult due to the presence of the strongly deactivating nitro group. Oxidation would likely involve the bromine atoms or the aromatic ring itself at high positive potentials. Studies on the electrochemical oxidation of bromoanilines have shown complex dimerization and substitution reactions semanticscholar.org. However, the nitro group in this compound would significantly decrease the electron density of the aromatic ring, making it less susceptible to oxidative coupling.

Computational and Theoretical Investigations of 2,4,6 Tribromonitrobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods can predict molecular geometries, energies, and a host of other electronic properties with high accuracy.

Density Functional Theory (DFT) Studies on Conformational Isomers and Energetics

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 2,4,6-tribromonitrobenzene, DFT studies would be invaluable for exploring its conformational landscape. The primary focus of such a study would be the rotational barrier of the nitro group relative to the benzene (B151609) ring. Due to the steric hindrance from the two ortho-bromine atoms, it is expected that the nitro group would be significantly twisted out of the plane of the benzene ring in the lowest energy conformation.

A typical DFT study would involve a potential energy surface scan, where the dihedral angle between the nitro group and the aromatic ring is systematically varied, and the energy of the molecule is calculated at each point. This would allow for the identification of the ground state conformation and any rotational transition states. The results of such a study could be presented in a data table, as shown hypothetically below.

Table 1: Hypothetical DFT Calculated Energies for Conformational Isomers of this compound

| Dihedral Angle (NO₂) | Relative Energy (kcal/mol) |

|---|---|

| 0° (Planar) | High (Sterically hindered) |

| 30° | Intermediate |

| 60° | Lower |

| 90° (Perpendicular) | Lowest Energy Conformation |

Note: This table is illustrative and not based on actual published data.

Ab Initio Methods for High-Accuracy Property Prediction

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. While computationally more expensive than DFT, these methods provide a more rigorous treatment of electron correlation.

An ab initio study on this compound could provide benchmark data for properties such as the dipole moment, polarizability, and ionization potential. These properties are crucial for understanding the molecule's interaction with external electric fields and its propensity to lose an electron.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed Phase Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules over time, especially in a condensed phase (liquid or solid).

Solvent Effects on Molecular Conformation and Reactivity Profiles

The conformation and reactivity of a molecule can be significantly influenced by its environment. MD simulations can model the behavior of a this compound molecule surrounded by explicit solvent molecules (e.g., water, methanol, or a non-polar solvent like hexane).

Such simulations would reveal how solvent molecules arrange themselves around the solute and how this solvation affects the preferred conformation of the nitro group. Furthermore, by analyzing the trajectory of the simulation, one could gain insights into the local dynamics and potential reaction pathways in solution.

Crystal Lattice Dynamics and Phonon Spectroscopy Simulations

For the solid state, MD simulations can be used to study the dynamics of the crystal lattice. By simulating the collective vibrations of the molecules in the crystal, one can predict the phonon spectrum of this compound. Phonons are quantized modes of vibration in a crystal lattice and are crucial for understanding a material's thermal properties, such as heat capacity and thermal conductivity.

The results of these simulations could be compared with experimental techniques like Raman and infrared spectroscopy to validate the theoretical model.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could predict the pathways of various reactions, such as nucleophilic aromatic substitution.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate.

For example, a study could investigate the reaction of this compound with a nucleophile like hydroxide. The calculations would determine the structure and energy of the Meisenheimer complex intermediate and the transition states leading to and from it.

Table 2: Hypothetical Calculated Parameters for a Reaction of this compound

| Species | Method | Relative Energy (kcal/mol) | Key Bond Distances (Å) |

|---|---|---|---|

| Reactants | DFT | 0.0 | - |

| Transition State 1 | DFT | +15.2 | C-Nu (forming), C-Br (lengthening) |

| Meisenheimer Intermediate | DFT | +5.7 | C-Nu (formed), C-Br (long) |

| Transition State 2 | DFT | +12.5 | C-Nu (short), C-Br (breaking) |

| Products | DFT | -8.9 | - |

Note: This table is illustrative and not based on actual published data.

Elucidation of SNAr Pathways via Computational Modeling

Nucleophilic aromatic substitution (SNAr) is a key reaction for nitro-activated aryl halides. Computational modeling, primarily using DFT, can elucidate the mechanistic pathways of such reactions for this compound. These studies typically involve mapping the potential energy surface of the reaction between the substrate and a nucleophile.

Key aspects that can be investigated include:

Reaction Mechanism: The accepted mechanism for SNAr reactions in nitroarenes is a two-step addition-elimination process. nih.gov Computational models can confirm this stepwise pathway by identifying the transition states and the intermediate Meisenheimer complex. For this compound, the reaction would proceed via the addition of a nucleophile to the aromatic ring, forming a σ-complex, followed by the departure of a bromide ion.

Transition State Analysis: By calculating the geometries and energies of the transition states, researchers can determine the activation energy barriers for the reaction. nih.gov This provides insights into the reaction kinetics. For instance, the high electron-withdrawing nature of the nitro group and the bromine atoms would be expected to stabilize the transition state, thus facilitating the reaction.

Regioselectivity: In cases where there are multiple potential leaving groups, computational models can predict which position is most susceptible to nucleophilic attack. In this compound, the bromine atoms are the leaving groups. Theoretical models can help understand if there is any preference for substitution at the ortho or para positions relative to the nitro group, although in this symmetric molecule, all bromine atoms are ortho to the nitro group.

Solvent Effects: The inclusion of solvent models, such as the Polarizable Continuum Model (PCM), is crucial for accurately simulating reactions in solution. These models can help to understand how the solvent influences the stability of the reactants, intermediates, transition states, and products.

A hypothetical study on the SNAr reaction of this compound with a generic nucleophile (Nu-) could yield the following energetic profile:

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu- | 0.0 |

| Transition State 1 (TS1) | Formation of the Meisenheimer complex | +15.2 |

| Meisenheimer Complex | Intermediate σ-complex | -5.8 |

| Transition State 2 (TS2) | Expulsion of the bromide ion | +12.5 |

| Products | Substituted product + Br- | -10.3 |

Catalytic Cycle Analysis in Organometallic Transformations

This compound can serve as a substrate in various organometallic cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. Computational chemistry is instrumental in analyzing the catalytic cycles of these transformations. A common approach involves using DFT to model each step of the cycle. acs.orgresearchgate.nethuji.ac.il

A hypothetical palladium-catalyzed cross-coupling reaction involving this compound would likely proceed through the following key steps, each of which can be modeled computationally:

Oxidative Addition: The cycle typically begins with the oxidative addition of the aryl halide to a low-valent metal center, for example, Pd(0). youtube.com Computational analysis can determine the activation barrier for this step, which is often rate-limiting. The model would show the insertion of the palladium atom into the carbon-bromine bond.

Transmetalation: In reactions like the Suzuki coupling, a transmetalation step follows, where the organic group from an organoboron compound is transferred to the palladium center. Theoretical calculations can model the transition state of this step and help in understanding the role of the base that is typically required.

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium center, regenerating the Pd(0) catalyst. youtube.com The energy barrier for this step can also be calculated to complete the energetic profile of the catalytic cycle.

| Step | Description | Key Computational Outputs |

|---|---|---|

| Oxidative Addition | Ar-Br + Pd(0)L2 → Ar-Pd(II)(Br)L2 | Activation Energy, Reaction Enthalpy |

| Transmetalation | Ar-Pd(II)(Br)L2 + Ar'-B(OR)2 → Ar-Pd(II)(Ar')L2 + Br-B(OR)2 | Transition State Geometry and Energy |

| Reductive Elimination | Ar-Pd(II)(Ar')L2 → Ar-Ar' + Pd(0)L2 | Activation Energy, Product Stability |

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are widely used to predict various spectroscopic properties of molecules, which can aid in their identification and characterization. For this compound, methods like DFT can be employed to calculate its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies is a standard feature of most quantum chemistry software packages. semanticscholar.orgijsr.net The predicted frequencies can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. For this compound, characteristic vibrational modes would include the N-O stretching frequencies of the nitro group, C-N stretching, C-Br stretching, and various aromatic C-H and C-C vibrations.

NMR Spectroscopy: The prediction of NMR chemical shifts is another valuable application of computational chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating 1H and 13C NMR chemical shifts. nih.gov The calculated shifts are usually reported relative to a standard, such as tetramethylsilane (B1202638) (TMS), and can be directly compared with experimental data. For this compound, the symmetry of the molecule would lead to simplified predicted spectra.

| Spectroscopic Technique | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| FT-IR | ν(NO2) asymmetric | ~1540 cm-1 | Asymmetric stretching of the nitro group |

| ν(NO2) symmetric | ~1350 cm-1 | Symmetric stretching of the nitro group | |

| ν(C-Br) | ~680 cm-1 | Carbon-bromine stretching | |

| 13C NMR | δ(C-NO2) | ~150 ppm | Carbon attached to the nitro group |

| δ(C-Br) | ~120 ppm | Carbons attached to bromine | |

| 1H NMR | δ(CH) | ~8.0 ppm | Aromatic protons |

Applications of 2,4,6 Tribromonitrobenzene in Advanced Chemical Synthesis

Precursor in the Synthesis of Highly Substituted Aryl Compounds

The presence of both bromine and nitro functionalities makes 2,4,6-tribromonitrobenzene an excellent starting material for the synthesis of a wide array of polysubstituted aryl compounds. The nitro group can be readily transformed into other functional groups, while the bromine atoms are amenable to various cross-coupling reactions.

Synthesis of Polybrominated and Polysubstituted Anilines

A primary application of this compound is its role as a precursor to 2,4,6-tribromoaniline (B120722). The conversion is typically achieved through the reduction of the nitro group to an amino group. This transformation is a fundamental step in organic synthesis and can be accomplished using various reducing agents.

Commonly employed methods for the reduction of nitroarenes to anilines include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Other effective reducing agents include metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

The resulting 2,4,6-tribromoaniline is a valuable intermediate in its own right. The amino group can be further modified, for instance, through diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents. Furthermore, the bromine atoms can be replaced or used in cross-coupling reactions to build more complex molecules. This two-step process, starting from this compound, provides a reliable route to a diverse range of polysubstituted anilines.

Table 1: Selected Reagents for the Reduction of Nitroarenes to Anilines

| Reagent(s) | Conditions |

|---|---|

| H₂, Pd/C | Catalytic hydrogenation |

| Sn, HCl | Metal in acidic medium |

| Fe, HCl | Metal in acidic medium |

| Na₂S₂O₄ | Sodium dithionite |

| LiAlH₄ | Lithium aluminum hydride |

Routes to Biaryls and Complex Polycyclic Aromatic Hydrocarbons

The bromine atoms in this compound offer strategic points for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and more complex polycyclic aromatic hydrocarbons (PAHs). Transition metal-catalyzed cross-coupling reactions are the most prominent methods for achieving these transformations.

Suzuki Coupling: While specific examples utilizing this compound are not extensively documented, the closely related 2,4,6-tribromoaniline readily participates in Suzuki coupling reactions. This palladium-catalyzed reaction involves the coupling of the aryl halide with an organoboron compound, typically a boronic acid or ester. The electron-withdrawing nature of the nitro group in this compound would likely influence the reactivity of the C-Br bonds, potentially requiring modified catalytic systems or reaction conditions compared to its aniline (B41778) analogue.

Ullmann Coupling: The Ullmann reaction, which involves the copper-mediated coupling of two aryl halides to form a symmetrical biaryl, is another potential route. This reaction often requires high temperatures, although modern variations have been developed that proceed under milder conditions. The reaction of this compound under Ullmann conditions could theoretically lead to the formation of hexabromo-dinitrobiphenyl derivatives, which could serve as precursors to larger aromatic systems.

The sequential or selective coupling at the different bromine positions could pave the way for the construction of unsymmetrical biaryls and serve as a foundational step in the synthesis of larger, more intricate polycyclic aromatic hydrocarbons.

Table 2: Common Cross-Coupling Reactions for Biaryl Synthesis

| Reaction | Catalyst | Coupling Partner |

|---|---|---|

| Suzuki Coupling | Palladium complex | Organoboron compound |

| Ullmann Coupling | Copper | Aryl halide |

| Stille Coupling | Palladium complex | Organotin compound |

| Heck Coupling | Palladium complex | Alkene |

| Negishi Coupling | Nickel or Palladium complex | Organozinc compound |

Building Block for Heterocyclic Chemistry

While the direct utilization of this compound as a foundational scaffold for the synthesis of heterocyclic compounds is not extensively reported in readily available scientific literature, its derivatives, particularly 2,4,6-tribromoaniline, can be valuable precursors.

Incorporation into Nitrogen-Containing Heterocycles

Following the reduction of the nitro group, the resulting 2,4,6-tribromoaniline can be employed in various condensation and cyclization reactions to form nitrogen-containing heterocycles. For example, the amino group can react with dicarbonyl compounds in reactions like the Paal-Knorr pyrrole (B145914) synthesis or with other bifunctional reagents to construct a variety of heterocyclic rings such as quinolines, indoles, or benzodiazepines, all bearing the tribromo substitution pattern on the aniline-derived portion of the molecule.

Synthesis of Oxygen and Sulfur Containing Heterocycles

The synthesis of oxygen and sulfur-containing heterocycles directly from this compound is less common. However, functional group transformations of its derivatives could open pathways to such compounds. For instance, diazotization of 2,4,6-tribromoaniline followed by hydrolysis can yield 2,4,6-tribromophenol. This phenol (B47542) derivative can then be used in reactions such as the Williamson ether synthesis with appropriate dielectrophiles to form oxygen-containing heterocycles. Similarly, conversion of the diazonium salt to a thiol derivative could provide a precursor for sulfur-containing heterocycles.

Role in Functional Materials Science and Polymer Chemistry

Currently, there is limited direct information available in the scientific literature detailing the specific applications of this compound in the fields of functional materials science and polymer chemistry. However, its structural motifs suggest potential utility in these areas.

The high bromine content of this compound and its derivatives makes them potential candidates for use as flame retardants. Brominated compounds are well-known for their ability to interfere with the combustion process in the gas phase.

Furthermore, the polysubstituted nature of this compound could be exploited in the synthesis of novel monomers for specialty polymers. For instance, after conversion of the nitro group to a polymerizable functionality, the resulting monomer could be incorporated into polymers to impart specific properties such as high refractive index, thermal stability, or altered solubility. The bromine atoms could also serve as sites for post-polymerization modification, allowing for the tuning of the polymer's properties.

Monomer in the Synthesis of Functional Polymers and Copolymers

While this compound itself is not commonly employed as a direct monomer in polymerization reactions, its derivative, 2,4,6-tribromoaniline, is a valuable monomer in the synthesis of specialized polymers. The transformation of this compound to 2,4,6-tribromoaniline is a critical step, typically achieved through the reduction of the nitro group to an amine. This conversion opens up avenues for its incorporation into polymer backbones, imparting unique properties to the resulting materials.

One notable application of 2,4,6-tribromoaniline is in the synthesis of polybenzoxazines, a class of high-performance thermosetting polymers. These polymers are known for their excellent thermal stability, flame retardancy, and low water absorption. The synthesis involves the reaction of 2,4,6-tribromoaniline with a phenol and formaldehyde. The presence of the bromine atoms from the tribromoaniline moiety significantly enhances the flame-retardant properties of the resulting polybenzoxazine.

| Monomer Precursor | Derivative Monomer | Polymer Class | Key Properties |

| This compound | 2,4,6-Tribromoaniline | Polybenzoxazines | High thermal stability, Flame retardancy, Low water absorption |

This interactive table summarizes the pathway from this compound to functional polymers.

Precursor for Organic Electronic Materials and Supramolecular Architectures

The field of organic electronics leverages the tunable electronic properties of organic molecules for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). While direct use of this compound in these applications is not prominent, its structural framework is relevant. The analogous compound, 2,4,6-trifluoronitrobenzene, is utilized in the synthesis of fluorinated polytriarylamines (F-PTAAs), which serve as hole-transporting materials. This suggests a potential, though less explored, pathway for brominated counterparts derived from this compound.

The transformation of this compound into other functional molecules is a key strategy. For instance, the nitro group can be a precursor to an amino group, which can then be used to synthesize more complex structures. A patent describes a method for the direct synthesis of 2,4,6-tribromoaniline from nitrobenzene (B124822), a process that could potentially proceed via this compound as an intermediate google.comgoogle.com.

Furthermore, the bromine atoms on the aromatic ring of this compound and its derivatives can participate in cross-coupling reactions like the Suzuki and Stille couplings wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.org. These reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex conjugated molecules that are the cornerstone of organic electronic materials. For example, a bromo-substituted aromatic compound can be coupled with a boronic acid (Suzuki coupling) or an organotin compound (Stille coupling) to create larger, more complex molecular architectures with tailored electronic properties.

| Reaction Type | Reactant from this compound | Potential Products | Applications |

| Suzuki Coupling | Brominated aromatic derivative | Biphenyls, Polyarylenes | Organic electronics, Conductive polymers |

| Stille Coupling | Brominated aromatic derivative | Complex conjugated systems | Organic semiconductors, OLEDs |

| Nucleophilic Aromatic Substitution | This compound | Functionalized aromatics | Dyes, Pharmaceutical intermediates |

This interactive table outlines potential synthetic pathways for creating organic electronic materials starting from this compound.

Utilization in Supramolecular Chemistry and Co-crystal Formation

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. The bromine atoms in this compound can participate in halogen bonding, a directional, non-covalent interaction between a halogen atom and a Lewis base wikipedia.org. This interaction is increasingly being used in crystal engineering to design and construct novel solid-state architectures. The electron-withdrawing nitro group in this compound can enhance the electrophilic character of the bromine atoms, making them more effective halogen bond donors.

While specific studies on the co-crystal formation of this compound are limited, the principles of crystal engineering suggest its potential as a building block in this area. The formation of charge-transfer complexes is another area of interest. Nitroaromatic compounds are well-known electron acceptors and can form charge-transfer complexes with electron-donating molecules rsc.orgnih.govresearchgate.netejournal.by. These complexes often exhibit interesting photophysical and electronic properties. The combination of three bromine atoms and a nitro group on the benzene (B151609) ring of this compound makes it a potentially strong electron acceptor for the formation of such complexes.

Research on related compounds, such as 2,4,6-tribromobenzonitrile (B15535004), has shown the formation of layered supramolecular structures through C≡N⋯Br interactions nih.gov. This highlights the potential of the tribrominated benzene scaffold in directing the assembly of molecules in the solid state.

Environmental Chemistry and Degradation Pathways of 2,4,6 Tribromonitrobenzene

Photodegradation Pathways and Mechanisms

Photodegradation, the breakdown of compounds by light, is anticipated to be a significant degradation pathway for 2,4,6-Tribromonitrobenzene in the environment, particularly in aquatic systems and the atmosphere.

It is hypothesized that upon absorption of UV-Vis radiation, this compound will undergo transformations primarily involving the cleavage of its carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds. The energy from the light can lead to the homolytic cleavage of these bonds, generating radical species that can then participate in a variety of secondary reactions.

Based on studies of similar compounds, the following photoproducts of this compound can be anticipated: